molecular formula C33H24N4 B3100268 Tris(4-(pyridin-4-yl)phenyl)amine CAS No. 1366291-62-4

Tris(4-(pyridin-4-yl)phenyl)amine

Cat. No.: B3100268
CAS No.: 1366291-62-4
M. Wt: 476.6 g/mol
InChI Key: CRFFXCBSBSCEPT-UHFFFAOYSA-N
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Description

Tris(4-(pyridin-4-yl)phenyl)amine (TPPA) is a tripodal aromatic amine featuring a central nitrogen atom connected to three 4-(pyridin-4-yl)phenyl groups. Its synthesis involves a threefold Suzuki–Miyaura cross-coupling reaction between tris(4-iodophenyl)amine and pyridine-4-ylboronic acid . TPPA exhibits a planar molecular geometry stabilized by π-conjugation, with a crystal structure confirmed as a dihydrate (C₃₃H₂₈N₄O₂) . Key properties include:

  • Electronic Properties: Intramolecular charge transfer (ICT) from the central amine donor to peripheral pyridinyl (Py) groups.
  • Chemical Reactivity: Protonation or methylation of Py groups enhances electron-withdrawing capacity and ICT efficiency .
  • Applications: Used in fluorescent probes (e.g., TPPA-DBO for nucleolus imaging) , redox-active coordination frameworks , and hydrogen-bonded organic frameworks (HOFs) for sensing .

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tris(4-(pyridin-4-yl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield radical cations, while substitution reactions can introduce various functional groups onto the pyridinyl rings .

Scientific Research Applications

Tris(4-(pyridin-4-yl)phenyl)amine is an organic compound with a unique structure featuring three 4-(pyridin-4-yl)phenyl groups attached to a central amine. It has the molecular formula C33H24N4 and a molecular weight of 476.6 g/mol . This compound is utilized in scientific research for its diverse applications, which range from organic electronics to biological uses.

Scientific Research Applications

This compound has found use in various scientific fields due to its unique properties.

Chemistry It serves as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

Biology Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry. Research is ongoing regarding its potential use in drug delivery systems and as a component of therapeutic agents. Derivatives of this compound have demonstrated antimalarial activity against Plasmodium falciparum, with some exhibiting IC50 values comparable to known antimalarial drugs.

Industry It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices because of its excellent electron transport properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form radical cations, useful in redox-active materials. Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
  • Reduction Reduction reactions can convert the compound into its reduced form, which has different electronic properties. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
  • Substitution Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Redox-Active Properties

Tris[4-(pyridin-4-yl)phenyl]amine (NPy3) is primarily used as a redox-active ligand in coordination frameworks. NPy3 interacts with its targets by facilitating redox state switching in the materials, suggesting it may influence electron transfer processes within the coordination frameworks. The primary result of NPy3’s action is the facilitation of redox state switching in the materials of the coordination frameworks.

The action of NPy3 can be influenced by various environmental factors, and the initial metal center in the coordination frameworks can be reduced in situ during solvothermal synthesis under relatively mild conditions.

Spectroelectrochemical Analysis

In situ spectroelectrochemical experiments have been used to investigate the redox-active tris[4-(pyridin-4-yl)phenyl]amine (NPy3) ligand. These experiments, which include UV/vis/near-IR, electron paramagnetic resonance (EPR), and fluorescence spectroelectrochemistry, help to elucidate and quantify the properties of the ligand and framework as a function of the redox state of the triarylamine core, which can undergo a one-electron oxidation to its radical cation . Pulsed EPR experiments revealed that the radical generated is highly delocalized throughout the entire ligand backbone .

Research into the biological activity of this compound suggests potential pharmacological applications, particularly in drug sensing and antimalarial therapies.

Antimalarial Potential

Derivatives with similar structural features exhibited IC50 values comparable to known antimalarial drugs, indicating that modifications to the this compound scaffold could enhance efficacy against malaria parasites.

Sensing Applications

This compound has been utilized in the development of highly luminescent hydrogen-organic frameworks (HOFs). These frameworks exhibit exceptional sensitivity and selectivity for detecting drugs such as phenelzine and propofol. The recognition mechanism involves a structural reorganization that allows for efficient photo-induced electron transfer processes, demonstrating this compound's utility in drug sensing applications.

CompoundIC50 (μM)Activity
TPPA Derivative 10.07Antimalarial
TPPA Derivative 20.11Antimalarial
TPPA (as HOF)N/ADrug Sensing

Organization and Intercalation

Mechanism of Action

The mechanism of action of Tris(4-(pyridin-4-yl)phenyl)amine involves its ability to participate in redox reactions. The compound can form radical cations, which are stabilized by the conjugated system of the pyridinyl and phenyl rings. This redox activity is crucial for its function in electronic and optoelectronic applications . Additionally, the compound can interact with metal ions, forming coordination complexes that have unique electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TPPA Derivatives: HTPPA and MeTPPA

TPPA derivatives, such as the protonated (HTPPA) and N-methylated (MeTPPA) forms, demonstrate enhanced ICT compared to the parent molecule. Methylation with iodomethane increases electron withdrawal, making MeTPPA more effective in charge-transfer applications .

Property TPPA HTPPA MeTPPA
ICT Efficiency Moderate High Very High
Electron Withdrawing Pyridinyl Protonated Methylated
Synthesis Complexity Medium Low Medium

Thiophene-Substituted Analogue: Tris[4′-(2-thienyl)-4-biphenylyl]amine

Replacing pyridinyl groups with thiophene moieties alters electronic properties. However, its ICT efficiency is lower than TPPA due to reduced electron-withdrawing capacity .

Property TPPA Thiophene Analogue
Peripheral Groups Pyridinyl Thiophene
π-Conjugation Moderate High
Charge Transport High Moderate

Quinoline-Based Triarylamine: BEFCEX

Tris[4-(quinolin-2-yl)phenyl]amine (BEFCEX) features quinoline substituents, which introduce stronger π-accepting character than pyridinyl. This enhances luminescence and stability in optoelectronic devices but reduces solubility .

Property TPPA BEFCEX
Peripheral Groups Pyridinyl Quinoline
Solubility Moderate Low
Optoelectronic Performance Good Excellent

Comparison in Coordination Frameworks

TPPA in Metal-Organic Frameworks (MOFs)

TPPA forms redox-active MOFs, such as [Zn(NPy3)(NO₂)₂]ₙ, which exhibit reversible electrochemical behavior and near-IR absorption upon reduction . In contrast, tris(4-carboxyphenyl)amine-based MOFs prioritize porosity and gas adsorption over redox activity.

Framework TPPA-Based MOF Carboxylate-Based MOF
Redox Activity High (Cu²⁺, Zn²⁺) Low
Primary Application Electrochemistry Gas Storage
Charge Transfer Enhanced ICT Limited

Fluorescent MOFs for Sensing

TPPA-derived MOFs like [Cd(TPPY)₃(thpe)₂]ₙ detect Cr₂O₇²⁻ and nitrobenzene with high sensitivity (Ksv = 9,690–13,800 M⁻¹) . Comparatively, tris(4-(1,2,4-triazolyl)phenyl)amine MOFs excel in pH sensing but lack selectivity for nitroaromatics.

Sensor Property TPPA-Based MOF Triazole-Based MOF
Target Analyte Cr₂O₇²⁻, Nitrobenzene pH, Metal Ions
Selectivity High Moderate
Detection Limit μM Range mM Range

Optical and Electrochemical Properties

Fluorescent Probes

TPPA-DBO, a TPPA-derived macromolecule, outperforms commercial nucleolus stains (DAPI, Hoechst) with a large Stokes shift (175 nm) and photostability . In contrast, piezochromic triarylamines like TPA-3QuCz respond to mechanical stress but lack bioimaging utility .

Probe TPPA-DBO TPA-3QuCz
Application Live-Cell Imaging Pressure Sensing
Stokes Shift 175 nm 90 nm
Stability Photostable Thermally Stable

Electrochromic Materials

Star-shaped viologens with triphenylamine cores (e.g., from ) exhibit rapid color switching, whereas TPPA-based frameworks prioritize multi-redox states for charge storage .

Material TPPA Framework Star-Shaped Viologen
Redox States Multiple (Cu²⁺/Cu⁺) Single (Viologen⁰/²⁺)
Response Time Seconds Milliseconds
Application Batteries, Sensors Displays

Biological Activity

Tris(4-(pyridin-4-yl)phenyl)amine (TPPA) is an organic compound notable for its unique tripodal structure, consisting of three 4-(pyridin-4-yl)phenyl groups linked to a central amine. This structural configuration imparts significant electronic properties and potential biological activities, although research on its specific biological effects remains limited.

Chemical Structure and Properties

The molecular formula of TPPA is C21_{21}H18_{18}N3_{3}, with a molecular weight of approximately 330.39 g/mol. The compound exhibits strong intermolecular interactions due to hydrogen bonding, influencing its physical properties and reactivity. The presence of pyridine moieties enhances its electron-donating and accepting capabilities, making it a candidate for various applications in chemistry and biology.

Biological Activity Overview

Research into the biological activity of TPPA suggests potential pharmacological applications, particularly in the fields of drug sensing and antimalarial therapies. The following sections summarize key findings related to its biological activity.

1. Antimalarial Potential

A study highlighted the synthesis of compounds related to TPPA that demonstrated significant antimalarial activity against Plasmodium falciparum. For instance, derivatives with similar structural features exhibited IC50_{50} values comparable to known antimalarial drugs, indicating that modifications to the TPPA scaffold could enhance efficacy against malaria parasites .

2. Sensing Applications

TPPA has been utilized in the development of highly luminescent hydrogen-organic frameworks (HOFs). These frameworks exhibit exceptional sensitivity and selectivity for detecting drugs such as phenelzine and propofol. The recognition mechanism involves a structural reorganization that allows for efficient photo-induced electron transfer processes, demonstrating TPPA's utility in drug sensing applications .

Compound IC50_{50} (μM) Activity
TPPA Derivative 10.07Antimalarial
TPPA Derivative 20.11Antimalarial
TPPA (as HOF)N/ADrug Sensing

Case Study: Antimalarial Activity

In a comparative study, several derivatives of TPPA were synthesized and tested for their antimalarial activity against P. falciparum strains. Notably, one derivative exhibited an IC50_{50} value of 0.07 μM, indicating potent activity similar to established treatments . This underscores the potential for further optimization of TPPA-related compounds in antimalarial drug development.

Case Study: Luminescent Properties

Research demonstrated that TPPA could be incorporated into HOFs with enhanced luminescent properties. The study showed that different arrangements of the fluorophore led to varying fluorescence emissions, which were attributed to reduced non-radiative energy loss . This finding opens avenues for using TPPA in advanced sensing technologies.

Q & A

Q. Basic: What are the established synthetic routes for TPPA, and how can reaction conditions be optimized?

TPPA is typically synthesized via a threefold Suzuki-Miyaura cross-coupling reaction between tris(4-iodophenyl)amine and pyridine-4-ylboronic acid . Key optimization strategies include:

  • Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems to enhance coupling efficiency.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF or THF) at 80–100°C under inert atmosphere.
  • Purification : Column chromatography or recrystallization to achieve >97% purity .

Q. Advanced: How does protonation or methylation of TPPA enhance intramolecular charge-transfer (ICT) properties?

Protonation (to form HTPPA) or methylation (MeTPPA) of TPPA’s pyridyl groups significantly enhances ICT by increasing the electron-withdrawing capacity of the peripheral substituents. This is confirmed via:

  • UV-Vis and fluorescence spectroscopy : Red-shifted emission spectra indicate stronger ICT in HTPPA/MeTPPA compared to neutral TPPA .
  • Theoretical modeling : DFT calculations show increased dipole moments and electronic delocalization upon protonation .
  • Applications : Enhanced ICT makes these derivatives suitable for optoelectronic devices or sensors .

Q. Basic: What spectroscopic and crystallographic techniques are critical for TPPA characterization?

  • X-ray diffraction : Single-crystal analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.34 Å, b = 18.52 Å, c = 14.76 Å, and β = 104.5° .
  • FT-IR and NMR : Confirm functional groups (e.g., pyridyl C–N stretches at ~1600 cm⁻¹) and structural symmetry .
  • Thermogravimetric analysis (TGA) : Stability up to 300°C, supporting use in high-temperature applications .

Q. Advanced: How can contradictions in spectroscopic data for TPPA derivatives be resolved?

Discrepancies in UV-Vis or fluorescence spectra often arise from:

  • Solvent polarity effects : Use solvent normalization or time-resolved spectroscopy to isolate ICT contributions .
  • Aggregation-induced emission (AIE) : Test dilute vs. concentrated solutions to distinguish monomeric vs. aggregated states .
  • Computational validation : Compare experimental data with TD-DFT simulations to resolve ambiguities .

Q. Basic: What safety protocols are essential for handling TPPA in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do structural modifications of TPPA influence its utility in metal-organic frameworks (MOFs)?

TPPA’s tripodal structure facilitates MOF design by:

  • Coordination sites : Pyridyl groups bind to metal nodes (e.g., Zr⁴⁺), forming porous frameworks .
  • Functionalization : Post-synthetic modification (e.g., adding carboxy groups) enhances gas adsorption (e.g., CO₂ selectivity) .
  • Stability : Thermal and chemical robustness enables applications in catalysis or gas storage .

Q. Basic: What are the standard purity benchmarks for TPPA in research applications?

  • HPLC analysis : ≥97% purity, with residual solvent levels <0.1% .
  • Batch consistency : Compare multiple batches via melting point (mp) and ¹H NMR to ensure reproducibility .

Q. Advanced: What challenges arise in scaling up TPPA synthesis, and how can they be mitigated?

  • Yield limitations : Optimize stoichiometry (excess boronic acid) and catalyst loading .
  • Side reactions : Monitor for dehalogenation byproducts using LC-MS .
  • Cost-effective purification : Replace column chromatography with fractional crystallization at scale .

Properties

IUPAC Name

4-pyridin-4-yl-N,N-bis(4-pyridin-4-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N4/c1-7-31(8-2-25(1)28-13-19-34-20-14-28)37(32-9-3-26(4-10-32)29-15-21-35-22-16-29)33-11-5-27(6-12-33)30-17-23-36-24-18-30/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFFXCBSBSCEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)N(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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